Bacopaside V is primarily extracted from Bacopa monnieri, a perennial herb native to wetlands in India and other parts of Southeast Asia. The plant has been used in traditional Ayurvedic medicine for centuries, primarily as a cognitive enhancer and adaptogen. The extraction of Bacopaside V typically involves the use of organic solvents or water to isolate the saponins from the plant material.
Bacopaside V is classified as a triterpenoid saponin. Triterpenoids are a large class of chemical compounds composed of three terpene units, which contribute to their complex structures and biological activities. In the context of Bacopa monnieri, these compounds are believed to be responsible for many of the plant's therapeutic effects.
The synthesis of Bacopaside V can be achieved through various methods, including extraction from natural sources and synthetic approaches.
The extraction process typically requires careful control of temperature and solvent concentration to maximize yield while minimizing degradation of sensitive compounds. Advanced techniques like supercritical fluid extraction have also been explored for their efficiency and environmental benefits.
Bacopaside V has a complex molecular structure characterized by multiple sugar moieties attached to a triterpenoid backbone. Its chemical formula is C30H52O10, reflecting its large size and complexity.
Bacopaside V can undergo various chemical reactions typical for saponins:
The stability of Bacopaside V under different pH levels and temperatures is crucial for its application in formulations. Studies have shown that it maintains stability under neutral pH but may degrade under highly acidic conditions.
Bacopaside V exerts its effects primarily through modulation of neurotransmitter systems in the brain:
Research indicates that Bacopaside V can improve cognitive function in animal models by increasing synaptic plasticity and reducing markers of oxidative stress in brain tissues.
Relevant analyses have shown that the compound retains its bioactive properties when stored properly, though exposure to light and moisture should be minimized.
Bacopaside V has garnered attention for its potential applications in various fields:
Research continues to explore the full range of pharmacological effects associated with Bacopaside V, with ongoing studies focusing on its mechanisms and potential therapeutic applications in neurology and psychiatry.
Bacopaside V belongs to the dammarane-type triterpenoid glycosides (DTGs), synthesized via the cytoplasmic mevalonate (MVA) pathway in Bacopa monnieri. The biosynthesis initiates with the condensation of acetyl-CoA units to form isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Farnesyl pyrophosphate synthase (FPPS) then catalyzes the sequential addition of IPP to DMAPP to generate farnesyl pyrophosphate (FPP). Squalene synthase (SQS) serves as the critical branch point enzyme, dimerizing FPP into squalene—the universal precursor for all triterpenoids [1] [5].
Squalene undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene, which is subsequently cyclized by oxidosqualene cyclases (OSCs). In Bacopa monnieri, dammarenediol-II synthase catalyzes the formation of dammarenediol-II, the aglycone backbone for bacosides. Pseudojujubogenin—the aglycone of Bacopaside V—arises from dammarenediol-II through oxidative modifications. Metabolic flux toward triterpenoids is competitively regulated by the monoterpene pathway, where geraniol 10-hydroxylase (G10H) diverts intermediates toward secologanin biosynthesis [5].
Table 1: Key Enzymes in Bacopaside V Biosynthesis
Enzyme | Gene Symbol | Function | Effect on Bacoside Yield |
---|---|---|---|
Squalene synthase | BmSQS1 | Converts FPP to squalene | ↑ 2.3-fold in OE lines |
Squalene epoxidase | BmSE | Epoxidizes squalene to 2,3-oxidosqualene | Co-expressed with BmSQS1 |
Dammarenediol synthase | BmDS | Cyclizes 2,3-oxidosqualene to dammarenediol-II | Confirmed via RNAi silencing |
Geraniol 10-hydroxylase | BmG10H | Diverts flux to monoterpenes | ↓ 70% in KD lines |
The structural complexity of Bacopaside V (C₄₁H₆₆O₁₃, MW 766.95) arises from cytochrome P450-mediated oxidation and glycosyltransferase (GT)-catalyzed sugar additions. Pseudojujubogenin formation requires site-specific hydroxylation at C-20, mediated by CYP716 family P450s. Comparative transcriptomics identified CYP716A253 as highly expressed in high-bacoside genotypes, confirming its role in aglycone oxidation [3] [6].
Glycosylation occurs sequentially:
The sugar moieties critically influence bioactivity; bacosides with branched trisaccharides (e.g., Bacopaside V) exhibit superior neuroprotective effects compared to monodesmosidic saponins due to enhanced membrane interactions [6]. Methyl jasmonate (MeJA) elicitation (200 µM, 2h) upregulates UGT expression by 4.5-fold, directly correlating with increased Bacopaside V accumulation [1].
Elite genotypes of Bacopa monnieri from Kerala’s Western Ghats exhibit Bacopaside V contents up to 1.8% dry weight—significantly higher than standard varieties (0.3–0.6%). RNA-Seq analysis of high-yielding accessions (e.g., TBGT-15, TBGT-29) revealed:
Table 2: Metabolomic Features of Elite vs. Standard Genotypes
Parameter | Elite Genotype (TBGT-29) | Standard Genotype | Analysis Method |
---|---|---|---|
Bacopaside V | 1.82% dry wt | 0.58% dry wt | HPTLC |
Squalene | 4.3 µg/g FW | 1.2 µg/g FW | GC-MS |
Pseudojujubogenin | 9.7 mg/g | 3.1 mg/g | LC-MS/MS |
BmSQS1 expression | 32.5 FPKM | 10.1 FPKM | RNA-Seq |
Metabolic reprogramming under MeJA treatment shifts carbon flux toward DTGs: within 5 hours, squalene pools increase by 85%, while monoterpene intermediates (10-hydroxygeraniol) decrease by 70% in BmG10H-knockdown lines [5].
Bacopaside V shares biosynthetic machinery with other bacosides (e.g., Bacoside A₃, Bacopaside II) until the aglycone diversification stage. Key distinctions include:
BmSQS overexpression combined with BmG10H silencing enhances Bacopaside V yield more effectively than individual modifications:
The coordinated regulation of gene clusters is tissue-specific; roots predominantly express early pathway genes (HMGR, FPPS), while shoots highly express late modification genes (CYPs, UGTs), aligning with 5-fold higher Bacopaside V accumulation in aerial parts [3].
Table 3: Enzymatic Specificity Across Major Bacosides
Bacoside | Aglycone Type | Oxidation Site | Glycosylation Pattern | Key Modifying Enzyme |
---|---|---|---|---|
Bacopaside V | Pseudojujubogenin | C-20 | Glc→Rha→Glc (C-3) | UGT74AG2 |
Bacoside A₃ | Jujubogenin | C-3 | Glc→Glc (C-3) | UGT73C112 |
Bacopaside II | Pseudojujubogenin | C-20 | Glc→Xyl (C-3), Glc (C-20) | UGT91AH1 |
Bacopaside I | Jujubogenin | C-3 | Glc→Glc→Ara (C-3) | UGT76G1 |
Compound Names Mentioned:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3